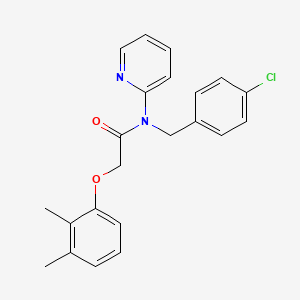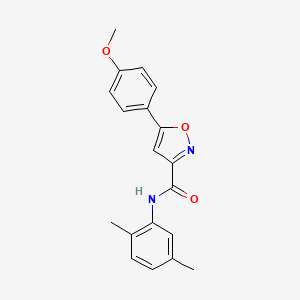
N-(4-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a dimethylphenoxy group, and a pyridinyl group attached to an acetamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 2,3-dimethylphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with 2-pyridylamine and acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
作用机制
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
相似化合物的比较
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and antiproliferative properties.
N-PHENYLACETAMIDE SULPHONAMIDES: Exhibits analgesic activity and is used in pain management.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C22H21ClN2O2 |
|---|---|
分子量 |
380.9 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21ClN2O2/c1-16-6-5-7-20(17(16)2)27-15-22(26)25(21-8-3-4-13-24-21)14-18-9-11-19(23)12-10-18/h3-13H,14-15H2,1-2H3 |
InChI 键 |
KRXMHIIUGYWLGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11352464.png)


![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11352481.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11352485.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11352488.png)
![1-[(4-methylbenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B11352496.png)
![N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352502.png)
![N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11352503.png)
![5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11352507.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11352508.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B11352515.png)
![2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11352536.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11352546.png)
